molecular formula C58H80N2O14+2 B034715 Mivacurium CAS No. 106791-40-6

Mivacurium

Cat. No. B034715
M. Wt: 1029.3 g/mol
InChI Key: ILVYCEVXHALBSC-OTBYEXOQSA-N
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Description

Mivacurium chloride, also known as Mivacron, is a short-duration non-depolarizing neuromuscular-blocking drug . It is used adjunctively in anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .


Synthesis Analysis

Mivacurium chloride was first synthesized in 1981 . It belongs to the benzylisoquinolinium group .


Molecular Structure Analysis

Mivacurium is a symmetrical molecule existing as a mixture of three of twenty possible isomers . The isomerism stems from chirality at the C-1 carbon position of both the tetrahydroisoquinolinium rings, as well as both the positively charged nitrogen (onium) heads, and the E/Z diastereomerism at the C=C double bond of the oct-4-ene diester bridge .


Physical And Chemical Properties Analysis

Mivacurium is a short-acting, highly selective benzylisoquinolinium consisting of three isomers in an acidic solution with a pH of 4.5 .

Scientific Research Applications

  • Allergic Reactions : Mivacurium activates MRGPRX2 and can trigger mast cell degranulation, which leads to anaphylactoid reactions. This highlights the potential allergic risks associated with its use (Che et al., 2018).

  • Neuromuscular Blocking Agent : It is a nondepolarizing neuromuscular blocking agent hydrolyzed by butyrylcholinesterase, and it's used to establish dose-response relationships for antagonizing mivacurium-induced neuromuscular blockade (Naguib et al., 1995).

  • Surgical Applications : Mivacurium has been used effectively as a short-acting neuromuscular blocking agent in various surgical procedures, including laparoscopic cholecystectomy in obese patients, offering adequate muscle relaxation and spontaneous recovery of neuromuscular function (Yazigi et al., 1997).

  • Duration of Action : It has a short duration of action, making it suitable for tracheal intubation and short surgical procedures. The duration is about 22.5 times that of suxamethonium and one-half to one-third that of intermediate-acting nondepolarizers (Savarese et al., 1995).

  • Pediatric Applications : Mivacurium's ED50 and ED95 in children are 50 and 90 µg, respectively, making it suitable for use in infants and children for short to intermediate surgical procedures (Goudsouzian, 1997).

  • Metabolism and Clinical Effect : The usual duration of action for Mivacurium is 15-30 minutes, and it relies on plasma cholinesterase for metabolism and termination of the clinical effect. However, its duration can be prolonged in patients with reduced plasma cholinesterase activity, leading to prolonged neuromuscular block (Petersen et al., 1993).

  • Homicidal Implications : Interestingly, Mivacurium has been implicated in homicides, as it's a muscle relaxant used in hospitals. Its identification in biological samples is crucial for forensic investigations (Montgomery et al., 2005).

  • Reversal of Neuromuscular Blockade : Mivacurium-induced neuromuscular blockade can be reversed with cholinesterase inhibitors like neostigmine, pyridostigmine, or edrophonium, highlighting a pathway for mitigating its effects (Brinch et al., 2018).

  • Elderly Patients : Its pharmacokinetics and pharmacodynamics make it suitable for elderly patients as it is less dependent on liver metabolism and renal elimination compared to other neuromuscular blocking drugs (Østergaard et al., 2002).

  • Prolonged Block in Specific Populations : Prolonged neuromuscular block and apnea can occur in patients with plasma cholinesterase deficiency due to a combination of atypical and silent plasma cholinesterase genes (Robertson et al., 1995).

Safety And Hazards

Mivacurium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Future Directions

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

properties

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80N2O14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048333
Record name Mivacurium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.26e-05 g/L
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mivacurium

CAS RN

133814-19-4, 106791-40-6
Record name Mivacurium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133814-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivacurium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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